

Evaluating the performance of various ruthenium catalysts in asymmetric hydrogenation

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A Comparative Guide to Ruthenium Catalysts in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of prochiral ketones and olefins is a cornerstone of modern synthetic chemistry, providing an efficient route to enantiomerically enriched alcohols and other chiral building blocks crucial for the pharmaceutical and fine chemical industries. Among the array of catalysts developed for this purpose, ruthenium-based complexes have demonstrated exceptional activity and selectivity. This guide offers an objective comparison of the performance of various classes of ruthenium catalysts, supported by experimental data, to aid in the selection of the optimal catalyst for a given transformation.

Performance Comparison of Ruthenium Catalysts

The efficacy of a catalyst in asymmetric hydrogenation is typically evaluated based on its ability to provide high enantiomeric excess (ee%), high conversion of the substrate, and high efficiency, often measured by the turnover number (TON) and turnover frequency (TOF). Below is a summary of the performance of representative ruthenium catalysts in the asymmetric hydrogenation of the benchmark substrate, acetophenone. It is important to note that direct

comparison of TON and TOF values can be challenging due to variations in reaction conditions across different studies.

Catalyst Class	Chiral Ligand(s)	Substrate	Conversion (%)	ee (%)	TON	TOF (h ⁻¹)	Conditions
Ru-Diphosphine-Diamine	(S)-BINAP & (S,S)-DPEN	Acetophenone	>99	99 (R)	10,000	~1,428	5 atm H ₂ , 60-70°C, Ethanol, NaOEt[1]
Ru-Tethered Diamine	(R,R)-TsDPEN derivative	Acetophenone	>99	>99	10,000	~1,667	30 bar H ₂ , 60°C[2]
Ru-Schiff Base	(1R,2R)-N,N'-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine	Acetophenone	100	76 (S)	-	-	Ru(PPh ₃) ₃ Cl ₂ co-catalyst[3]
Ru-NHC	Imidazol-2-ylidene-NHC	Acetophenone	-	-	-	up to 600,000	Transfer Hydrogenation

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. Data is compiled from various sources and reaction conditions may vary.

Key Catalyst Classes and Their Characteristics

Ruthenium-Diphosphine-Diamine Catalysts

Pioneered by Noyori and Ikariya, catalysts of the type $[\text{RuX}_2(\text{diphosphine})(\text{diamine})]$ are among the most successful and widely used for the asymmetric hydrogenation of ketones.^[4] The combination of a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand, like DPEN, creates a highly effective catalytic system.

- **Mechanism:** These catalysts are believed to operate via a metal-ligand bifunctional mechanism, where the Ru-H and the N-H bonds of the diamine ligand act in concert to facilitate the hydrogenation.
- **Performance:** They consistently provide excellent enantioselectivities (often >99% ee) and high conversions for a broad range of ketone substrates.

Ruthenium-Tethered Diamine Catalysts

To enhance catalyst stability and activity, "tethered" ruthenium catalysts have been developed. In these systems, the arene ligand on the ruthenium center is covalently linked to the chiral diamine ligand.

- **Advantages:** This tethering is reported to improve catalyst robustness and can lead to higher reactivity and enantioselectivity compared to their untethered counterparts.^[5] They can be highly active at low catalyst loadings.^[5]
- **Performance:** As shown in the table, these catalysts can achieve exceptionally high TONs and TOFs.

Ruthenium-N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in catalysis. Ruthenium-NHC complexes have shown remarkable activity, particularly in asymmetric transfer hydrogenation.

- **Transfer Hydrogenation:** In contrast to hydrogenation using molecular hydrogen, transfer hydrogenation utilizes a hydrogen donor molecule, such as isopropanol or formic acid.
- **Performance:** Some Ru-NHC complexes have demonstrated extremely high TOF values, indicating very fast reaction rates.

Experimental Protocols

Below are representative experimental methodologies for the asymmetric hydrogenation of acetophenone using a Ru-Diphosphine-Diamine catalyst.

General Procedure for Asymmetric Hydrogenation of Acetophenone

Materials:

- Ruthenium precursor (e.g., $[\text{RuCl}_2(\text{p-cymene})]_2$)
- Chiral diphosphine ligand (e.g., (S)-BINAP)
- Chiral diamine ligand (e.g., (S,S)-DPEN)
- Base (e.g., Sodium ethoxide, NaOEt)
- Solvent (e.g., Ethanol)
- Substrate (e.g., Acetophenone)
- Hydrogen gas (high purity)

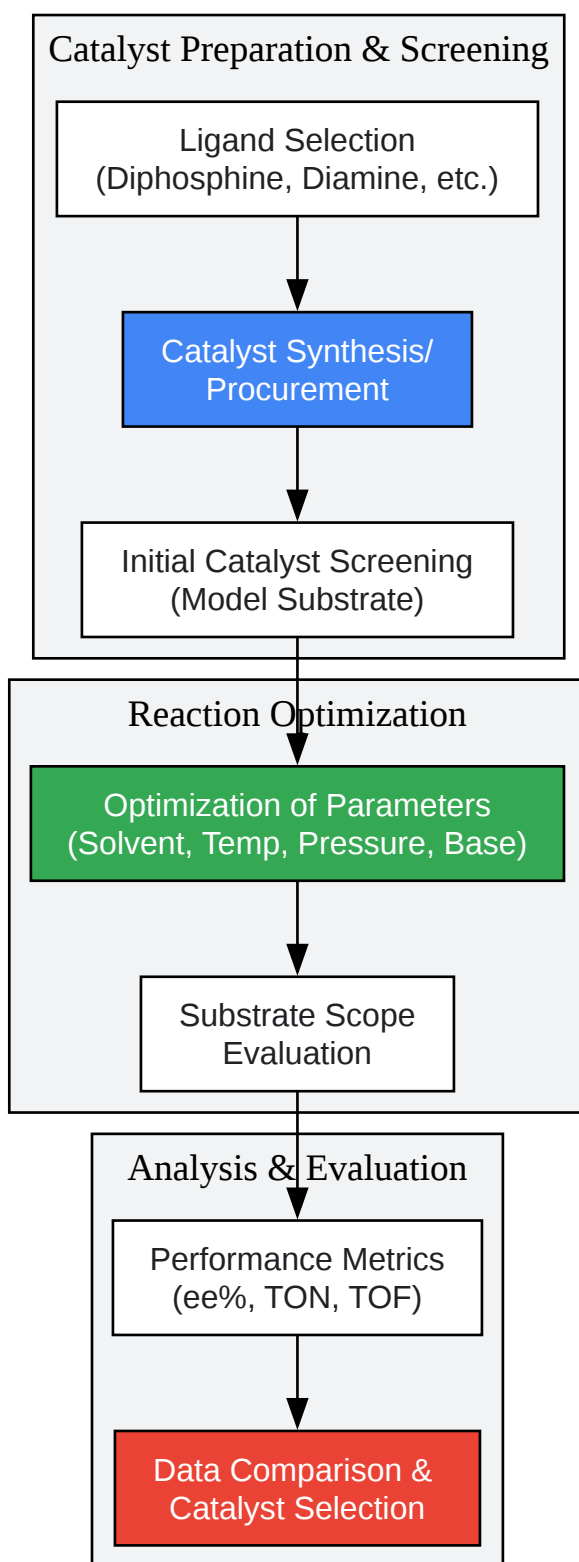
Procedure:

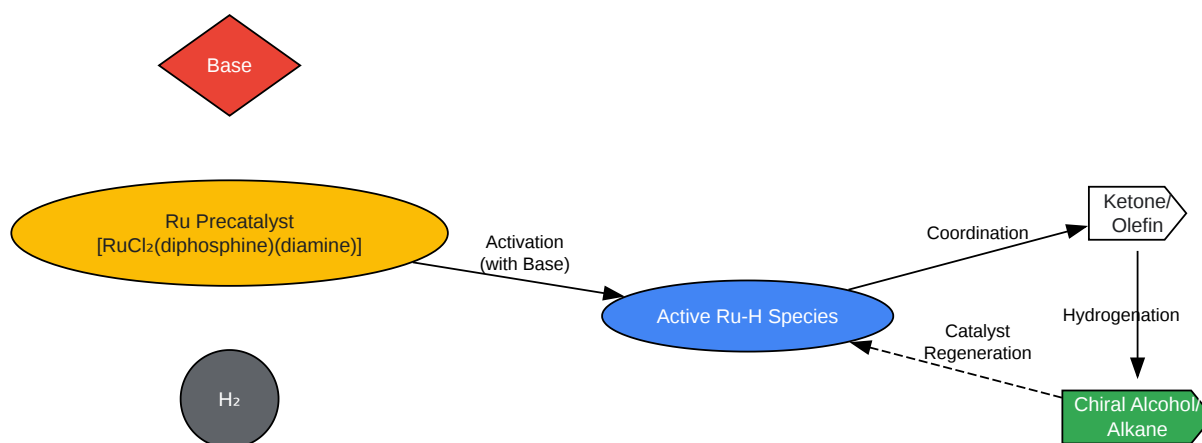
- **Catalyst Pre-formation:** In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral ligands (diphosphine and diamine) are dissolved in the solvent in a high-pressure reactor. The mixture is typically stirred at a specific temperature for a designated period to allow for the formation of the active catalyst complex.
- **Reaction Setup:** The substrate and the base are added to the reactor.
- **Hydrogenation:** The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 5 atm). The reaction mixture is stirred vigorously at the specified temperature.

- **Monitoring and Work-up:** The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.
- **Purification and Analysis:** The crude product is purified by column chromatography. The conversion is determined by GC or ^1H NMR, and the enantiomeric excess is determined by chiral HPLC or chiral GC.

Visualizing the Experimental Workflow

The following diagrams illustrate the key relationships and workflows in the evaluation of ruthenium catalysts for asymmetric hydrogenation.





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